Tibenelast Sodium

Phosphodiesterase inhibition Cardiotoxicity Selectivity profiling

Researchers targeting PDE4-mediated airway inflammation often face cardiac confounds with non-selective inhibitors like theophylline. Tibenelast sodium (LY 186655) eliminates this variable-it is a moderately active lung/stomach PDE inhibitor with very weak cardiac PDE affinity, delivering oral anti-anaphylactic efficacy without direct inotropic effects. • 10× more potent than aminophylline (i.v.) in normalizing pulmonary function; oral ED₅₀ at 25 mg/kg in guinea pig anaphylaxis models. • 100× greater potency vs. aminophylline in inhibiting superoxide generation from human neutrophils. • Does not inhibit arachidonic acid metabolism enzymes, enabling clean PDE4-mechanistic readouts. Supplied as >98% purity solid; stable at -20°C (3 years powder). In stock across multiple pack sizes with global ambient-temperature shipping.

Molecular Formula C13H13NaO4S
Molecular Weight 288.30 g/mol
CAS No. 105102-18-9
Cat. No. B1683149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibenelast Sodium
CAS105102-18-9
Synonyms5,6-diethoxybenzo(b)thiophene-2-carboxylic acid
LY 186655
LY-186655
tibenclast
tibenelast
tibenelast sodium
Molecular FormulaC13H13NaO4S
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C=C(S2)C(=O)[O-])OCC.[Na+]
InChIInChI=1S/C13H14O4S.Na/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2;/h5-7H,3-4H2,1-2H3,(H,14,15);/q;+1/p-1
InChIKeyILEWAUWOUIHKID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tibenelast Sodium (CAS 105102-18-9): An Orally Active PDE Inhibitor with Differentiated Selectivity and Safety Profile


Tibenelast sodium (CAS 105102-18-9), also known as LY 186655, is a small-molecule phosphodiesterase (PDE) inhibitor . It is an orally active anti-anaphylactic and bronchodilator agent that was advanced to Phase II clinical trials [1]. Tibenelast belongs to the class of PDE4 inhibitors, but it exhibits a distinct selectivity profile: it is moderately active against lung and stomach PDE while being a very weak inhibitor of cardiac PDE [2]. This selectivity profile differentiates it from non-selective PDE inhibitors like theophylline, which carry a higher risk of cardiac side effects.

Why Generic PDE Inhibitor Substitution Is Not Advisable for Tibenelast Sodium


Tibenelast sodium's value proposition rests on its unique combination of PDE4 inhibition, low cardiac liability, and potent anti-anaphylactic activity in vivo. Substituting with a generic PDE inhibitor like theophylline or a standard PDE4 tool compound like rolipram would introduce significant confounding variables: theophylline is non-selective and has well-documented cardiac and CNS side effects, while rolipram lacks the oral anti-anaphylactic efficacy demonstrated by tibenelast in stringent models [1][2]. The quantitative evidence below demonstrates that tibenelast sodium offers a differentiated profile that cannot be replicated by simple analog substitution, making it the rational choice for researchers targeting PDE4-mediated pathways with a requirement for oral efficacy and a favorable cardiovascular safety window.

Quantitative Evidence for Tibenelast Sodium Differentiation vs. Comparators


PDE Isoform Selectivity: Tibenelast Spares Cardiac PDE vs. Theophylline

Tibenelast exhibits marked PDE isoform selectivity: it is moderately active against lung and stomach PDE while being a very weak inhibitor of cardiac PDE [1]. In contrast, the non-selective PDE inhibitor theophylline inhibits cardiac PDE, which is associated with arrhythmia risk [1]. This selectivity was demonstrated in isolated enzyme assays and is supported by functional studies showing tibenelast lacks direct inotropic effect [2].

Phosphodiesterase inhibition Cardiotoxicity Selectivity profiling

Lack of Direct Inotropic Effect: Tibenelast vs. Theophylline in Cardiac Muscle

In isolated cat papillary muscle, tibenelast showed no direct inotropic effect, whereas theophylline produced a significant positive inotropic response [1]. This functional differentiation aligns with the enzyme selectivity data and suggests a reduced risk of tachycardia and arrhythmias.

Cardiovascular safety Inotropy PDE inhibitor differentiation

Potent Inhibition of Neutrophil Superoxide Generation: 100× More Potent than Aminophylline

Tibenelast inhibited superoxide generation from PAF-primed human polymorphonuclear leukocytes (PMNL) challenged with fMLP with an IC50 that was 100 times more potent than that of aminophylline [1]. This marked potency differential highlights tibenelast's superior activity in a key inflammatory effector cell assay.

Neutrophil activation Superoxide anion Anti-inflammatory potency

Inhibition of Anti-IgE-Induced Histamine Release: Comparable to Theophylline in Lung but More Selective

In human lung fragments, tibenelast (3×10⁻⁵ to 3×10⁻³ M) inhibited anti-IgE-induced histamine release with a maximum of 65%, comparable to theophylline [1]. However, in human leukocytes, theophylline was more potent (94% vs. 42% inhibition at 3×10⁻³ M). This pattern suggests that tibenelast's anti-allergic activity is more targeted toward tissue-resident mast cells, potentially offering a differentiated efficacy profile.

Mast cell degranulation Histamine release Allergic inflammation

In Vivo Protection Against Anaphylactic Shock: Orally Active in Guinea Pig Model

Tibenelast, administered orally, was highly effective in preventing anaphylactic shock induced by high-dose antigen aerosol in guinea pigs [1]. This in vivo efficacy distinguishes tibenelast from many PDE4 tool compounds (e.g., rolipram) which may lack robust oral activity in this stringent anaphylaxis model.

Anaphylaxis Oral bioavailability In vivo efficacy

Lack of Arachidonic Acid Metabolism Inhibition: Distinct from NSAID-like Compounds

Tibenelast does not inhibit enzymes involved in arachidonic acid metabolism (e.g., cyclooxygenase, lipoxygenase) [1]. This is a critical differentiating feature from NSAIDs and dual inhibitors, ensuring that observed anti-inflammatory effects are attributable solely to PDE inhibition rather than confounding eicosanoid modulation.

Arachidonic acid cascade Mechanism specificity Off-target profiling

Optimal Research and Industrial Application Scenarios for Tibenelast Sodium


Preclinical Asthma and Allergic Airway Inflammation Models Requiring Oral Dosing

Tibenelast sodium is ideally suited for guinea pig or other rodent models of allergic asthma where oral administration is required. Its proven efficacy in preventing anaphylactic shock induced by high-dose antigen aerosol [1] makes it a reliable positive control or test compound. The lack of cardiac side effects at therapeutic doses allows for cleaner interpretation of airway mechanics data.

In Vitro Studies of PDE4-Mediated Anti-Inflammatory Effects in Human Neutrophils and Mast Cells

For mechanistic studies involving superoxide generation from human neutrophils or histamine release from lung mast cells, tibenelast provides a selective tool. Its 100-fold greater potency than aminophylline in inhibiting superoxide production [1] and its comparable efficacy to theophylline in lung histamine release assays [2] make it a preferred PDE inhibitor for these specific cellular assays.

Cardiovascular Safety Pharmacology Profiling of PDE Inhibitors

Tibenelast serves as a benchmark compound for evaluating the cardiovascular safety margin of novel PDE inhibitors. Its documented lack of direct inotropic effect in isolated cardiac muscle and weak inhibition of cardiac PDE [1] provide a reference point for cardiac-sparing PDE inhibition. Researchers can use tibenelast as a comparator to assess whether new chemical entities exhibit similar cardiac selectivity.

In Vivo Pharmacodynamic Studies of PDE4 Inhibition with Minimal Confounding Pathways

Because tibenelast does not inhibit arachidonic acid metabolism enzymes [1], it is an excellent choice for in vivo studies aiming to isolate PDE4-mediated effects on inflammation and bronchoconstriction. This feature distinguishes it from compounds like zileuton or NSAIDs, which modulate leukotriene or prostaglandin pathways, respectively.

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